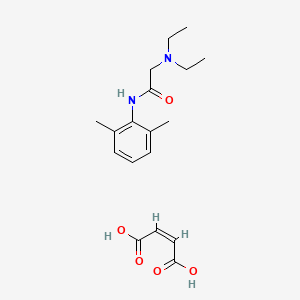
Lidocaine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine maleate is a compound formed by the combination of lidocaine, a local anesthetic, and maleic acid. Lidocaine is widely used for its anesthetic and antiarrhythmic properties. It works by blocking sodium channels in neuronal cell membranes, preventing the propagation of pain signals and stabilizing cardiac membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidocaine maleate can be synthesized by reacting lidocaine base with maleic acid. The reaction typically involves dissolving lidocaine in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lidocaine maleate undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and other strong bases are often employed.
Major Products
The major products formed from these reactions include various metabolites of lidocaine, such as monoethylglycinexylidide and glycinexylidide .
Scientific Research Applications
Pharmacological Properties
Lidocaine maleate acts primarily by blocking sodium channels, which inhibits the initiation and conduction of nerve impulses. This mechanism is crucial for its effectiveness as a local anesthetic. The compound is also known to exhibit anti-inflammatory and analgesic properties, making it suitable for various therapeutic applications beyond local anesthesia.
Clinical Applications
- Local Anesthesia :
-
Pain Management :
- Chronic Pain : Lidocaine has been shown to be effective in managing chronic pain conditions such as neuropathic pain and complex regional pain syndrome. Its systemic administration can help alleviate pain by modulating central nervous system pathways .
- Acute Pain : Studies indicate that intravenous lidocaine can reduce postoperative pain and opioid consumption in patients undergoing surgery .
- Wound Healing :
- Cardiovascular Applications :
- Pediatric Applications :
Innovative Formulations
-
Nanogel Systems :
Recent studies have focused on developing nanogel systems loaded with lidocaine for enhanced wound healing properties. These systems not only improve drug delivery but also exhibit antioxidant effects that can facilitate tissue repair . -
Combination Therapies :
Lidocaine is often used in combination with other medications (e.g., dexmedetomidine and morphine) to enhance analgesic effects during surgeries while reducing the need for higher doses of opioids . This approach can mitigate opioid-related side effects and improve overall patient outcomes.
Case Studies
-
Intravenous Lidocaine for Postoperative Pain Management :
A meta-analysis demonstrated that intravenous lidocaine significantly reduces postoperative pain scores and opioid requirements across various surgical procedures, showcasing its role as an adjunctive therapy in multimodal analgesia strategies . -
Lidocaine Nanogel in Wound Healing :
A study investigating a lidocaine-loaded nanogel revealed improved wound healing outcomes compared to traditional formulations, emphasizing the importance of formulation science in enhancing therapeutic efficacy . -
Pediatric Use in Anesthesia :
Research highlighted the effectiveness of lidocaine in preventing complications associated with fentanyl use in children undergoing surgery, reinforcing its safety profile when used appropriately .
Mechanism of Action
Lidocaine maleate exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. In cardiac tissues, lidocaine stabilizes the membrane and reduces excitability, making it effective in treating arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.
Etidocaine: Known for its longer duration of action and deeper penetration.
Ropivacaine: Preferred for its reduced cardiotoxicity compared to lidocaine.
Uniqueness
Lidocaine maleate is unique due to its rapid onset of action and intermediate duration of efficacy. It is particularly suitable for procedures requiring quick and effective anesthesia. Additionally, its combination with maleic acid enhances its stability and solubility, making it a versatile compound in various applications .
Properties
CAS No. |
159309-72-5 |
|---|---|
Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;5-3(6)1-2-4(7)8/h7-9H,5-6,10H2,1-4H3,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CPOVYOJEOWEAGA-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















